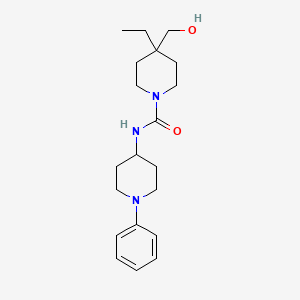![molecular formula C18H23N3O2 B6637325 [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone, also known as EHPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHPM is a small molecule that has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.
作用机制
The mechanism of action of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone is not fully understood, but studies have suggested that it acts on various biological pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are implicated in various disease states. This compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at high concentrations without causing significant adverse effects. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of this compound-based drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity profile.
合成方法
The synthesis of [4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-ethylpiperidine with formaldehyde to yield 4-ethyl-4-(hydroxymethyl)piperidine. The second step involves the reaction of 2-pyrazol-1-ylphenylmethanone with the intermediate product from the first step to yield this compound. The purity and yield of this compound can be optimized through various purification techniques such as column chromatography and recrystallization.
科学研究应用
[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential therapeutic applications in various disease states. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-18(14-22)8-12-20(13-9-18)17(23)15-6-3-4-7-16(15)21-11-5-10-19-21/h3-7,10-11,22H,2,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAAJJSBCQWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC=CC=C2N3C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)


![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B6637332.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone](/img/structure/B6637338.png)